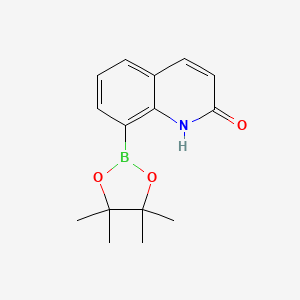
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C15H18BNO3 and its molecular weight is 271.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a boron-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. The incorporation of boron into organic molecules can enhance their pharmacological properties, making them suitable candidates for drug development. This article explores the biological activity of this compound, focusing on its antibacterial properties and other relevant biological interactions.
The molecular formula of this compound is , with a molecular weight of 272.145 g/mol. The structure features a quinoline moiety linked to a dioxaborolane group, which is known for its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H18BNO3 |
| Molecular Weight | 272.145 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3 |
| InChI | InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-8-9-12(18)17-13(10)11/h5-9H,1-4H3,(H,17,18) |
Antibacterial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antibacterial activity against various Gram-positive bacteria. For instance:
- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes involved in DNA replication and transcription. This inhibition leads to cell cycle arrest and ultimately bacterial cell death.
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this quinoline derivative have shown MIC values comparable to standard antibiotics like chloramphenicol (50 µg/mL against Staphylococcus aureus) .
Cytotoxicity Studies
Preliminary cytotoxicity assays suggest that while the compound exhibits antibacterial properties, it also demonstrates selective toxicity towards cancer cell lines. The IC50 values for various cancer cell lines remain within a therapeutic range that suggests potential for further development as an anticancer agent.
Study 1: Antibacterial Evaluation
In a comparative study involving various quinoline derivatives:
- Compound Tested : this compound.
- Results : Showed notable activity against both Gram-positive and some Gram-negative bacteria with varying degrees of susceptibility.
Study 2: Cytotoxicity Assay
A study assessing the cytotoxic effects on human cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- Findings : The compound exhibited IC50 values indicating moderate cytotoxicity with potential selectivity towards cancerous cells over normal cells.
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-8-9-12(18)17-13(10)11/h5-9H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVHCKNOXJJGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















